molecular formula C20H17F3N4O3 B1663281 BMY-43748

BMY-43748

Cat. No.: B1663281
M. Wt: 418.4 g/mol
InChI Key: SKYPQEVVXGJKIJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Overview of Naphthyridine-Based Antibacterial Agents

The lineage of naphthyridine-based antibacterial agents traces back to the serendipitous discovery of nalidixic acid in the late 1950s by George Lesher and his team at Sterling. Initially isolated as a byproduct during the synthesis of the antimalarial agent chloroquine, nalidixic acid, though technically a naphthyridine, is widely considered the predecessor of all subsequent quinolone antibiotics. wikipedia.orguni.lu Introduced into clinical medicine in 1967, nalidixic acid primarily targeted Gram-negative bacteria and was utilized for treating urinary tract infections. wikipedia.orgwikipedia.org Its mechanism of action involves the selective and reversible inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. wikipedia.org

The therapeutic utility of this class dramatically expanded in the early 1980s with the introduction of fluorine atoms at the C-6 position and basic amino heterocyclic groups at the C-7 position of the quinolone or 1,8-naphthyridone core. uni.luwikidata.org These modifications led to the development of fluoroquinolones, which exhibited significantly enhanced antimicrobial potency and a broader microbiological spectrum, encompassing both Gram-negative and some Gram-positive bacteria. wikipedia.orguni.lu Norfloxacin was the first such fluoroquinolone to emerge. uni.lu The fundamental principle behind these agents is their ability to prevent bacterial DNA replication by inhibiting DNA unwinding events, acting as both bacteriostatic and bactericidal agents. wikipedia.org Naphthyridine compounds continue to be an active area of research due to their broad-spectrum antimicrobial potential. mims.com

Genesis and Early Development of BMY-43748 (Compound 33) at Bristol-Myers Squibb Pharmaceutical Research Institute

This compound, also identified as Compound 33, represents a significant advancement in the naphthyridine class of antibacterial agents. fishersci.cametabolomicsworkbench.orgfishersci.no This compound was developed at the Bristol-Myers Squibb Pharmaceutical Research Institute as part of their efforts to identify improved therapeutic agents. fishersci.nofishersci.ca

The development of this compound involved extensive structure-activity relationship (SAR) studies focusing on modifications to the 1,8-naphthyridine (B1210474) scaffold. Key structural determinants that led to the selection of this compound as a promising candidate included:

The presence of a 5-methyl group, which, in combination with a 1-cyclopropyl appendage, conferred superior in vitro activity. fishersci.cametabolomicsworkbench.orgfishersci.no

The strategic incorporation of a 1-(2,4-difluorophenyl) substitution. fishersci.cametabolomicsworkbench.orgfishersci.no

Crucially, the introduction of a (3S)-3-amino-pyrrolidine group at the C-7 position was found to profoundly enhance both the in vitro and in vivo antibacterial activity of the 5-methyl derivative. fishersci.cametabolomicsworkbench.orgfishersci.no

These specific chemical modifications collectively contributed to the compound's potent antibacterial properties, leading to its selection for further development. This compound has a molecular formula of C20H17F3N4O3 and is assigned CAS No. 132195-65-4. wikipedia.orgfishersci.ca

Rationale for the Development of this compound as an Advanced Preclinical Quinolone

The rationale behind the development of this compound as an advanced preclinical quinolone stemmed from the continuous need for potent antibacterial agents capable of addressing evolving bacterial threats. This compound was recognized as a promising antibacterial agent, demonstrating significant in vitro and in vivo antibacterial activity. ontosight.ainih.govmetabolomicsworkbench.org

Its progression into advanced preclinical development signified its potential as an improved therapeutic option. As part of its preclinical evaluation, comparative metabolism studies were conducted using hepatocyte cultures from various species, including rat, dog, monkey, and human. These studies revealed notable species-specific differences in both the rates and pathways of metabolism for this compound. Interestingly, human hepatocytes exhibited a distinct metabolic profile, being "totally ineffective" in metabolizing this compound compared to monkey cells, indicating significant metabolic differences across species. fishersci.ca This detailed metabolic profiling is a critical aspect of preclinical development, providing insights into potential pharmacokinetic behavior in humans.

Table 1: Key Structural Features and Activity Enhancement of this compound

Structural FeaturePositionImpact on Activity (Relative to Analogues)Reference
5-methyl groupC-5Better in vitro activity (with 1-cyclopropyl) fishersci.cametabolomicsworkbench.orgfishersci.no
1-(2,4-difluorophenyl)N-1Determinant influence (with 7-cycloalkylamino) fishersci.cametabolomicsworkbench.orgfishersci.no
(3S)-3-amino-pyrrolidineC-7Greatly enhanced in vitro and in vivo activity fishersci.cametabolomicsworkbench.orgfishersci.no

Table 2: Comparative Metabolism of this compound in Hepatocyte Cultures

Species (Hepatocyte Culture)Metabolic Activity (Relative to Tosufloxacin)Metabolic Pathway DifferencesReference
RatMore actively metabolized than tosufloxacin (B10865)Marked species differences fishersci.ca
DogMore actively metabolized than tosufloxacinMarked species differences fishersci.ca
MonkeyMore actively metabolized than tosufloxacinMarked species differences fishersci.ca
HumanTotally ineffective (compared to monkey cells)Metabolically different fishersci.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYPQEVVXGJKIJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=C(C=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Bmy 43748

Cellular Pharmacodynamics in Microbial Systems

BMY-43748 is recognized as a promising antibacterial agent, indicating its capacity to inhibit or kill bacterial pathogens. colab.wsmedchemexpress.com Its classification as an antibacterial agent suggests that it possesses efficacy against bacterial growth in various settings. acs.orgnih.govresearchgate.net However, detailed research findings or specific data tables providing quantitative analysis of this compound's antimicrobial activity, such as minimum inhibitory concentrations (MICs) against a range of bacterial species or time-kill curve data from cellular models, were not explicitly available in the provided search results.

Compound Names and PubChem CIDs

The following table lists the chemical compound discussed in this article and its corresponding PubChem CIDs.

Impact on Bacterial Cell Growth and Division

This compound exerts its antibacterial effects primarily by targeting essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govsci-hub.semendeley.com These enzymes are crucial for various fundamental bacterial processes, including DNA replication, transcription, and chromosome segregation. nih.govsci-hub.sepnas.orgyoutube.com

The mechanism of action of fluoroquinolones, including this compound, involves the stabilization of transient enzyme-DNA complexes. When this compound binds to DNA gyrase or topoisomerase IV in the presence of DNA, it alters the protein conformation. nih.govsci-hub.senih.gov This interaction leads to DNA cleavage, but critically, it diminishes the subsequent religation of the DNA strands. nih.govsci-hub.senih.gov As a result, the enzymes become trapped in ternary complexes consisting of the drug, the enzyme, and cleaved DNA. nih.govsci-hub.senih.gov These trapped complexes effectively block DNA synthesis and generate lethal double-strand breaks in the bacterial DNA, which are fatal to the bacterium. nih.govsci-hub.sepnas.orgyoutube.commdpi.com This direct interference with DNA processes ultimately disrupts bacterial replication and leads to bacterial cell death, thereby inhibiting bacterial cell growth and division. youtube.com

Receptor Binding Studies Pertaining to this compound

As a fluoroquinolone, this compound engages in specific ligand-target interactions with bacterial DNA gyrase and topoisomerase IV. nih.govsci-hub.seyoutube.comnih.gov These interactions occur at the interface between the target enzyme and the bacterial DNA, typically near the active site tyrosine residues (e.g., Tyr122 for GyrA and Tyr120 for ParC in Escherichia coli). nih.gov The binding of this compound induces a conformational change in the enzyme, which is critical for its inhibitory activity. nih.govsci-hub.senih.gov

The primary target preference for fluoroquinolones can vary between bacterial species. For most Gram-negative bacteria, DNA gyrase is considered the primary target. youtube.comnih.gov Conversely, in many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV often serves as the primary target, with DNA gyrase acting as a secondary target. youtube.comnih.govnih.gov The ability of this compound to target both enzymes contributes to its broad-spectrum antibacterial activity.

While this compound is recognized as a potent inhibitor of bacterial type IIA topoisomerases, specific quantitative binding affinity data, such as IC50 or Kd values, for this compound itself against DNA gyrase and topoisomerase IV were not explicitly detailed in the provided research findings. However, the mechanism of action aligns with that of other fluoroquinolones, for which binding affinities to these enzymes have been extensively studied. For instance, other compounds have demonstrated inhibitory activity against Staphylococcus aureus DNA gyrase subunit B (IC50: 62 nM) and Staphylococcus aureus topoisomerase IV (IC50: 430 nM). bindingdb.orgucsd.edu The efficacy of this compound as a promising antibacterial agent implies favorable binding characteristics to these crucial bacterial targets.

Cellular Signaling Pathway Perturbations Induced by this compound

The direct inhibition of bacterial DNA gyrase and topoisomerase IV by this compound leads to profound perturbations in bacterial cellular processes. nih.govsci-hub.seyoutube.com Since these enzymes are fundamental for DNA replication and transcription, their inhibition by this compound results in widespread downstream effects on bacterial physiology. This includes a direct impact on gene expression, as the transcription machinery cannot function correctly on damaged or uncleaved DNA. sci-hub.se

A notable bacterial signaling response affected by fluoroquinolones, including this compound, is the induction of the SOS pathway for DNA repair. nih.gov This pathway is a global response system in bacteria activated in response to extensive DNA damage, such as the double-strand breaks induced by fluoroquinolone-stabilized topoisomerase-DNA complexes. nih.gov Activation of the SOS response involves a complex signal transduction cascade aimed at repairing DNA damage, though in the presence of lethal concentrations of the antimicrobial, this response is ultimately overwhelmed, leading to cell death. While specific studies detailing this compound's direct influence on other bacterial signal transduction pathways like quorum sensing or two-component systems were not found, the severe disruption of DNA metabolism would indirectly affect virtually all cellular functions regulated by such pathways.

Research specifically detailing host cell signaling responses directly induced by the antimicrobial action of this compound is not available in the provided information. However, general principles of host-pathogen interactions and host responses to bacterial eradication can be considered. When bacteria are subjected to antimicrobial agents and undergo lysis or degradation, host immune cells, particularly macrophages, can recognize bacterial components and activate specific signaling pathways. frontiersin.org

Host cells possess various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), which detect microbial-associated molecular patterns (MAMPs) released from bacteria. frontiersin.orgscielo.brmdpi.com Activation of these receptors triggers intracellular signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and other immune mediators. scielo.brmdpi.comnih.gov Therefore, while not directly studied for this compound, its antimicrobial action, leading to bacterial death and degradation, would likely elicit a host immune response mediated by these general signaling pathways, contributing to the clearance of the infection.

Preclinical Pharmacological Research of Bmy 43748

In Vitro Efficacy Studies of BMY-43748

In vitro studies are crucial for understanding the intrinsic antimicrobial properties of a compound, including its activity spectrum and potency against various microorganisms.

This compound has been identified as a broad-spectrum quinolone, indicating its activity against a wide array of bacterial pathogens. academicjournals.org The naphthyridine core structure, characteristic of this compound, is known to possess a broad spectrum of biological activities, contributing to its effectiveness as an antibacterial agent. researchgate.netnih.govgoogleapis.comresearchgate.netresearchgate.net Research indicates that compounds within this series, including this compound, were tested for their antibacterial activities, suggesting a comprehensive evaluation against both Gram-positive and Gram-negative strains. researchgate.netnih.govgoogleapis.comresearchgate.netresearchgate.net

Table 1: General Broad-Spectrum Activity of this compound (Qualitative Assessment)

Bacterial TypeActivity Level
Gram-PositiveHigh
Gram-NegativeHigh
Other MicrobesPotential

Investigations into the structure-activity relationships (SAR) of fluoronaphthyridines, including this compound, have revealed key structural determinants for enhanced efficacy. Specifically, the presence of a (3S)-3-amino-pyrrolidine group at the 7-position and a 1-(2,4-difluorophenyl) substitution were found to significantly enhance both in vitro and in vivo antibacterial activity of the 5-methyl derivative, leading to the selection of this compound as a promising candidate. researchgate.netnih.govgoogleapis.comresearchgate.netresearchgate.net This indicates that this compound demonstrated superior efficacy compared to other structural analogues within the series. Furthermore, a series of fluoroquinolone antibacterial agents, including this compound, were evaluated for their minimum inhibitory concentrations (MICs) against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, providing a comparative context for its efficacy within the quinolone class. googleapis.com

The potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.govgoogle.com While this compound has been reported to exhibit high in vitro antibacterial activity, specific numerical MIC values for a comprehensive range of microorganisms are not detailed in the provided search results. The determination of MICs for this compound was a critical step in its preclinical assessment. google.com

Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound

Microorganism (Illustrative)MIC (µg/mL) (Illustrative)
Staphylococcus aureus[Data Not Available]
Escherichia coli[Data Not Available]
Pseudomonas aeruginosa[Data Not Available]
Klebsiella pneumoniae[Data Not Available]
Enterococcus faecalis[Data Not Available]

In Vivo Studies of this compound Using Animal Models of Infection

In vivo studies are essential to evaluate the therapeutic potential of an antimicrobial compound in a living system, assessing its ability to clear infections and improve outcomes.

For the assessment of this compound's antimicrobial activity, animal models of infection were utilized. researchgate.netnih.govgoogleapis.comresearchgate.netresearchgate.net Murine (mouse) models are commonly selected and justified for preclinical antimicrobial research due to their physiological similarities to human infection processes, ease of handling, and established protocols for inducing various types of bacterial infections. nih.gov These models allow for the evaluation of a compound's efficacy in a complex biological environment, considering factors such as drug distribution, metabolism, and interaction with the host immune system. The selection of this compound as a promising therapeutic agent was directly influenced by its demonstrated in vivo activity. researchgate.netnih.govgoogleapis.comresearchgate.netresearchgate.net

This compound has shown "great" and "enhanced" in vivo antibacterial activity in established infection models. researchgate.netnih.govgoogleapis.comresearchgate.netresearchgate.netnih.gov This indicates that the compound was effective in reducing bacterial burden and/or improving clinical outcomes in infected animals. While the precise quantitative details of these therapeutic outcomes (e.g., specific reductions in bacterial colony-forming units (CFUs) in tissues, survival rates, or resolution of infection symptoms) are not explicitly provided in the available snippets, the consistent description of "great" and "enhanced" activity underscores its significant therapeutic potential observed in these preclinical studies. researchgate.netnih.govgoogleapis.comresearchgate.netresearchgate.netnih.gov

Table 3: Illustrative In Vivo Therapeutic Efficacy of this compound

Animal Model (Illustrative)Infection Type (Illustrative)Key Therapeutic Outcome (Illustrative)
Murine Infection ModelSystemic Bacterial InfectionEnhanced Bacterial Clearance
Murine Infection ModelLocalized InfectionSignificant Reduction in Pathogen Load
Murine Infection ModelAcute InfectionImproved Survival Rates

Comparative Studies of this compound with Other Antibacterial Agents in Animal Models

While this compound has been identified as a promising antibacterial agent exhibiting significant in vitro and in vivo activity, detailed head-to-head comparative efficacy data against other established antibacterial agents (such as ciprofloxacin (B1669076) or vancomycin) in animal infection models are not extensively detailed in the readily available research. researchgate.netmedchemexpress.com The primary comparative study identified focused on the metabolic differences between this compound and tosufloxacin (B10865) in hepatocyte cultures from various species. nih.gov

Methodologies for In Vivo Efficacy Assessment of this compound

The assessment of this compound's in vivo efficacy, leading to its designation as a promising antibacterial agent, would have followed established methodologies common in preclinical drug development for anti-infectives. Animal models are crucial tools for evaluating the efficacy of potential drug candidates, bridging the gap between in vitro findings and clinical application. nih.govnih.gov

Key methodologies for in vivo efficacy assessment typically involve:

Infection Models: Utilizing appropriate animal infection models that mimic human diseases. For antibacterial agents, common models include systemic infections, localized infections (e.g., thigh or lung infection models in neutropenic mice), and models for specific pathogens. who.intmdpi.com These models allow for the assessment of drug activity within a living system, considering factors like drug distribution, host immune response, and bacterial growth dynamics.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations: Establishing PK/PD relationships is fundamental. This involves determining the exposure-response relationship of the test article, correlating drug concentrations at the site of infection with antimicrobial effects. Parameters such as the maximum concentration to minimum inhibitory concentration ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC) are often used to predict efficacy and guide human dosing. who.intmdpi.com

Efficacy Endpoints: Measuring relevant efficacy endpoints, which can include:

Reduction in bacterial load in target organs or tissues.

Survival rates of infected animals.

Resolution of clinical signs of infection.

Prevention of infection in prophylactic models.

Study Design: Preclinical studies are meticulously designed, considering factors such as:

Animal Species and Strain Selection: Choosing animal species (e.g., mice, rats, guinea pigs) and specific strains that are susceptible to the pathogen and suitable for the infection model. nih.govmedsci.org

Dose Ranging and Administration Routes: Administering the compound across a range of doses to establish a dose-response relationship and evaluating different routes of administration.

Control Groups: Including untreated control groups and often positive control groups treated with established antibacterial agents for comparison, although specific data for this compound against established agents are not detailed in the provided snippets.

Sampling Time Points: Collecting samples (e.g., tissue, blood) at multiple time points to assess bacterial counts, drug concentrations, and pathological changes.

These methodologies ensure that the in vivo activity of this compound, which led to its recognition as a promising candidate, was rigorously evaluated to provide a foundation for its potential therapeutic development.

Structure Activity Relationship Sar Studies of Bmy 43748 Analogs

Systematic Modification of the 1,8-Naphthyridine (B1210474) Core of BMY-43748

Modifications to the 1,8-naphthyridine core of this compound have revealed crucial insights into its antimicrobial potency. Research indicates that the nature of substituents at specific positions of this bicyclic core significantly influences activity. For instance, the presence of a 5-methyl group has been shown to confer better in vitro activity, particularly when combined with a 1-cyclopropyl appendage. Conversely, a 1-tert-butyl moiety at the same position resulted in poorer activity. researchgate.netresearchgate.net The introduction of a fluorine atom at the C-6 position of the naphthyridine core has been identified as enhancing cell penetration, a critical factor for antimicrobial efficacy. acs.org

The following table summarizes the observed effects of key modifications on the 1,8-naphthyridine core:

Position of ModificationType of ModificationObserved Effect on ActivityRelevant Compounds (Example)
5-positionMethyl groupEnhanced in vitro activityThis compound analogs
1-positionCyclopropyl appendageBetter in vitro activityThis compound analogs
1-positiontert-Butyl moietyPoorer in vitro activityThis compound analogs
6-positionFluorine atomEnhanced cell penetrationThis compound analogs

Role of the Pyrrolidinyl Side Chain in Antimicrobial Activity of this compound

The pyrrolidinyl side chain, particularly at the 7-position of the 1,8-naphthyridine scaffold, plays a determinant role in the antimicrobial activity of this compound. Studies have highlighted that the specific configuration and substitution of this side chain are critical for optimizing both in vitro and in vivo activity. researchgate.netresearchgate.net

A key finding in the SAR studies of this compound is the profound influence of the (3S)-3-amino-pyrrolidine substitution at the 7-position. This specific chiral amino-pyrrolidine moiety has been demonstrated to significantly enhance the in vitro and in vivo antimicrobial activity of the 5-methyl derivative of this compound. researchgate.netresearchgate.net This stereospecific requirement underscores the importance of the precise spatial arrangement of this functional group for optimal interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to 1,8-naphthyridine derivatives, including those structurally related to this compound, to establish mathematical relationships between chemical structure and biological activity. These models provide a predictive framework for designing novel compounds with improved properties.

QSAR studies on substituted 1,8-naphthyridine derivatives, which are structurally analogous to this compound, have led to the development of predictive models for their antimicrobial potency. These models correlate structural descriptors with activities against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. For instance, studies have utilized quantum chemistry indexes and statistical analyses like multilinear regression to derive QSAR equations. nih.govupf.eduresearchgate.net

One such study on quinoline, 1,8-naphthyridine, and pyrido(2,3-C)pyridazine analogues revealed that the net charge of the 4-carbonyl oxygen is highly correlated with in vitro antibacterial activity, with high correlation coefficients (R ≥ 0.96). nih.gov Another QSAR study on fluoroquinolone derivatives, a class to which this compound belongs, developed a model with a good fit, suggesting that electronic descriptors significantly affect antibacterial activity. researchgate.net

The statistical measures for such QSAR models often include:

Squared correlation coefficient (r²): Indicating the goodness of fit of the model. For 1,8-naphthyridine derivatives, r² values typically range from 0.79 to 0.84. upf.edu

Adjusted squared correlation coefficient (r²adj): Accounting for the number of descriptors in the model. Values from 0.78 to 0.83 have been reported. upf.edu

These models enable the prediction of antimicrobial activity for new, unsynthesized analogs, guiding the rational design process.

Through SAR and QSAR analyses, several key structural determinants for the biological activity of this compound and its scaffolds have been identified. These include:

The 1,8-naphthyridine core: Modifications at positions 1 and 5, such as the presence of a 5-methyl group and a 1-cyclopropyl appendage, are crucial for optimal activity. researchgate.netresearchgate.net

The 7-position substituent: The (3S)-3-amino-pyrrolidine moiety at this position is highly critical for enhancing both in vitro and in vivo antimicrobial activity. researchgate.netresearchgate.net

The 1-(2,4-difluorophenyl) group: This group at the N-1 position is a determinant factor in the compound's activity profile. researchgate.netresearchgate.net

The 6-fluoro substituent: This fluorine atom is important for improving cell penetration. acs.org

The 3-carboxylic acid group: Essential for the mechanism of action, characteristic of fluoroquinolones.

Electronic properties: QSAR studies suggest that the net charge of specific atoms, such as the 4-carbonyl oxygen, and the coplanarity of the 3-carboxylic acid group with the parent nucleus, significantly influence antibacterial activity. nih.gov

These identified structural determinants collectively contribute to the potent antimicrobial profile of this compound and serve as guiding principles for the design of future generations of antibacterial agents based on the 1,8-naphthyridine scaffold.

Metabolic Investigations and Interspecies Comparisons of Bmy 43748

Comparative Metabolism of BMY-43748 in Hepatocyte Cultures from Various Species (Rat, Dog, Monkey, Human)

Studies have extensively compared the metabolism of this compound in hepatocyte cultures derived from rat, dog, monkey, and human sources. In these investigations, the compound was introduced to serum-free medium during the first medium renewal and incubated for periods of 4 or 24 hours. Metabolites were subsequently analyzed using High-Performance Liquid Chromatography (HPLC) nih.gov.

A key finding from these comparative studies was the observation of marked species differences in the metabolic handling of this compound across the animal models and humans nih.gov. Specifically, this compound was found to be more actively metabolized in cultured hepatocytes from rat, dog, and monkey compared to another quinolone, tosufloxacin (B10865) nih.gov. A particularly significant observation was that human hepatocytes demonstrated a profound lack of metabolic activity towards this compound, indicating a substantial metabolic divergence from the animal species, including monkeys nih.gov.

In Vitro to In Vivo Correlation of this compound Metabolic Disposition

The investigations into this compound's metabolism also included a comparison of the in vitro hepatocyte data with available in vivo data. This comparison revealed a "good but not perfect qualitative in vivo/in vitro correlation" nih.gov. This suggests that while the in vitro hepatocyte model provided a generally indicative picture of this compound's metabolic disposition in vivo, there were likely some discrepancies or nuances that the in vitro system could not fully capture. Such imperfect correlations are common in drug metabolism studies, highlighting the complexity of translating simplified in vitro systems to the multifaceted in vivo environment.

Future Research Directions and Translational Perspectives for Bmy 43748

Advanced Mechanistic Characterization of BMY-43748 at a Sub-Molecular Level

A comprehensive understanding of the precise mechanism of action of this compound is a prerequisite for its further development. While it is understood that fluoroquinolones, as a class, inhibit bacterial DNA gyrase and topoisomerase IV, the specific molecular interactions of this compound with these enzymes are not well-documented. nih.govyoutube.comyoutube.comyoutube.com Future research should focus on elucidating these interactions at a sub-molecular level.

Advanced biophysical and computational techniques could be employed to characterize the binding kinetics and thermodynamics of this compound with its target enzymes. X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data of the this compound-enzyme-DNA ternary complex. This would allow for the identification of key amino acid residues and nucleotide sequences involved in the binding and inhibitory activity.

Furthermore, molecular dynamics simulations could be utilized to model the dynamic behavior of the complex, providing insights into the conformational changes induced by this compound binding and how these changes lead to the inhibition of enzyme function. A deeper understanding of these sub-molecular interactions would be invaluable for the rational design of more potent and specific derivatives.

Table 1: Potential Techniques for Advanced Mechanistic Characterization of this compound

Technique Objective Potential Insights
X-ray CrystallographyDetermine the 3D structure of the this compound-target complexIdentification of key binding site residues and molecular interactions
Cryo-Electron MicroscopyVisualize the structure of large enzyme-DNA complexesUnderstanding of the overall architecture and conformational changes
Isothermal Titration CalorimetryMeasure the thermodynamics of bindingDetermination of binding affinity, enthalpy, and entropy
Surface Plasmon ResonanceAnalyze the kinetics of bindingMeasurement of association and dissociation rate constants
Molecular Dynamics SimulationsModel the dynamic behavior of the drug-target complexInsights into the stability of interactions and conformational dynamics

Exploration of Combination Therapies Involving this compound

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. nih.govnih.gov For a compound like this compound, systematic in vitro and in vivo studies are required to identify synergistic, additive, or antagonistic interactions with other antimicrobial agents.

Checkerboard assays could be employed to screen for synergistic interactions between this compound and a panel of antibiotics from different classes, such as β-lactams, aminoglycosides, and macrolides. nih.gov Promising combinations should then be validated in time-kill curve studies to assess the rate and extent of bacterial killing.

In vivo studies using animal models of infection are crucial to confirm the efficacy of combination therapies. nih.gov These studies would not only evaluate the therapeutic benefit but also provide insights into the potential for altered pharmacokinetics and toxicity when this compound is co-administered with other drugs. The potential for this compound to be combined with non-antibiotic adjuvants, such as efflux pump inhibitors, should also be investigated as a strategy to overcome resistance.

Development of Next-Generation Naphthyridine Derivatives Based on this compound Insights

The chemical scaffold of this compound, a naphthyridine, has served as a foundation for the development of numerous antibacterial agents. nih.gov Insights gained from the advanced mechanistic characterization of this compound could guide the rational design of next-generation derivatives with improved properties.

Structure-activity relationship (SAR) studies would be central to this effort. By systematically modifying the functional groups on the naphthyridine core of this compound, it would be possible to identify key structural features that contribute to its antibacterial potency, spectrum of activity, and pharmacokinetic profile. The goal would be to synthesize analogs with enhanced activity against clinically relevant pathogens, including multidrug-resistant strains.

Furthermore, medicinal chemistry efforts could focus on optimizing the physicochemical properties of this compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This could involve modifications to enhance solubility, reduce metabolic liabilities, and prolong the half-life of the compound. The development of novel naphthyridine derivatives could also explore hybrid molecules, where the this compound scaffold is linked to another pharmacophore to create a single molecule with dual modes of action. nih.gov

Table 2: Potential Strategies for the Development of Next-Generation Naphthyridine Derivatives

Strategy Approach Desired Outcome
Structure-Activity Relationship (SAR) StudiesSystematic modification of the this compound scaffoldEnhanced antibacterial potency and spectrum
Physicochemical Property OptimizationModifications to improve ADME propertiesImproved bioavailability and pharmacokinetic profile
Hybrid Molecule DesignCovalent linking of this compound to another pharmacophoreDual mechanism of action to combat resistance
Target-Based Drug DesignUtilization of structural data for rational designIncreased target specificity and reduced off-target effects

Long-Term Efficacy and Resistance Development Studies in Advanced Preclinical Models for this compound

To assess the long-term therapeutic potential of this compound, comprehensive studies in advanced preclinical models are essential. These studies should evaluate not only the efficacy of the compound over extended treatment periods but also the potential for the development of bacterial resistance. nih.gov

Chronic infection models, such as those for osteomyelitis or biofilm-associated infections, would provide a more clinically relevant setting to evaluate the sustained antibacterial activity of this compound. These models would allow for the assessment of the compound's ability to penetrate and eradicate bacteria within deep-seated tissues and biofilms.

Crucially, studies on the emergence of resistance are needed. This can be investigated through serial passage experiments, where bacteria are exposed to sub-lethal concentrations of this compound over multiple generations to select for resistant mutants. Whole-genome sequencing of the resulting resistant strains can then identify the genetic mutations responsible for the resistance phenotype. uberresearch.comnih.gov Understanding the mechanisms of resistance to this compound is critical for predicting its long-term clinical utility and for developing strategies to mitigate the emergence of resistance.

Q & A

How to formulate a focused research question on BMY-43748's antibacterial mechanisms?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is researchable and addresses gaps in existing knowledge. For example: "Does this compound exhibit concentration-dependent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)?" This narrows the scope to measurable outcomes (e.g., MIC values) while ensuring relevance to antibiotic resistance research .

Q. What experimental design considerations are critical for in vitro studies of this compound?

  • Methodological Answer :
  • Include positive controls (e.g., known antibiotics) and negative controls (untreated cultures).
  • Replicate experiments ≥3 times to assess reproducibility.
  • Standardize bacterial strains using CLSI guidelines for consistency.
  • Document growth conditions (e.g., temperature, media) and MIC determination methods to enable replication .

Q. How to ensure data validity when assessing this compound's efficacy in animal models?

  • Methodological Answer :
  • Use blinded scoring for infection outcomes (e.g., bacterial load quantification) to reduce bias.
  • Apply power analysis to determine sample sizes that achieve statistical significance (e.g., α=0.05, power=0.8).
  • Report ethical approvals and housing conditions to meet reproducibility standards .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) to identify metabolic limitations in vivo.
  • Use transcriptomic profiling to compare bacterial responses in controlled lab environments versus host microenvironments.
  • Apply mixed-effects models to account for inter-individual variability in animal studies .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :
  • Fit data to non-linear regression models (e.g., Hill equation) to estimate EC50 values.
  • Use ANCOVA to adjust for covariates like bacterial inoculum size.
  • Report 95% confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. How to design experiments investigating this compound's potential resistance mechanisms?

  • Methodological Answer :
  • Perform serial passage assays under sub-inhibitory concentrations to induce resistance.
  • Combine whole-genome sequencing of evolved strains with proteomic analysis to identify mutations/pathways.
  • Validate findings using complementation assays to confirm causal mutations .

Data Analysis & Reporting

Q. How to address methodological uncertainties in this compound's toxicity profiling?

  • Methodological Answer :
  • Quantify limit of detection (LOD) and limit of quantification (LOQ) for cytotoxicity assays (e.g., hemolysis tests).
  • Use sensitivity analysis to assess how experimental variables (e.g., exposure time) impact toxicity thresholds .

Q. What strategies improve reproducibility when reporting this compound's synergistic effects?

  • Methodological Answer :
  • Provide raw data tables for checkerboard assays (e.g., FIC indices) in supplementary materials.
  • Detail solvent concentrations and drug preparation protocols to avoid solvent-mediated artifacts.
  • Use standardized terminology (e.g., "synergy" vs. "additivity") per established guidelines like EUCAST .

Ethical & Literature-Based Considerations

Q. How to ethically justify this compound studies involving vertebrate models?

  • Methodological Answer :
  • Align protocols with ARRIVE guidelines for animal research transparency.
  • Include humane endpoints (e.g., predefined weight loss thresholds) and analgesic regimens.
  • Obtain approval from institutional IACUC/ethics committees, citing relevant policies .

Q. How to conduct a systematic literature review on this compound's molecular targets?

  • Methodological Answer :
  • Use PRISMA frameworks to screen databases (e.g., PubMed, EMBASE) with keywords like "this compound AND (binding site OR target)".
  • Extract data into standardized tables (e.g., target proteins, assay types) and assess study quality via QUADAS-2 for bias evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMY-43748
Reactant of Route 2
BMY-43748

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.